molecular formula C8H6Cl2O2 B13179528 3-Chloro-4-(chloromethoxy)benzaldehyde

3-Chloro-4-(chloromethoxy)benzaldehyde

Cat. No.: B13179528
M. Wt: 205.03 g/mol
InChI Key: TWYKCFCRWDJHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(chloromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzaldehyde, where the aromatic ring is substituted with a chlorine atom and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-(chloromethoxy)benzaldehyde can be synthesized through the reaction of 3-chlorobenzaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(chloromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Chloro-4-(chloromethoxy)benzoic acid.

    Reduction: 3-Chloro-4-(chloromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-(chloromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of certain diseases due to their biological activity.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions include nucleophilic aromatic substitution and electrophilic addition.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzaldehyde
  • 4-Chloro-3-methoxybenzaldehyde
  • 3-Chloro-4-hydroxybenzaldehyde

Comparison: 3-Chloro-4-(chloromethoxy)benzaldehyde is unique due to the presence of both chlorine and chloromethoxy groups on the aromatic ring. This dual substitution pattern imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. For example, the presence of the chloromethoxy group can enhance the compound’s electrophilicity, making it more susceptible to nucleophilic attack.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

3-chloro-4-(chloromethoxy)benzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-4H,5H2

InChI Key

TWYKCFCRWDJHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.